Cas no 122590-15-2 (5-(4-Bromophenoxy)isobenzofuran-1,3-dione)

5-(4-Bromophenoxy)isobenzofuran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-(4-Bromophenoxy)isobenzofuran-1,3-dione
- 5-(4-bromophenoxy)-2-benzofuran-1,3-dione
- SCHEMBL8646845
- 1,3-Isobenzofurandione, 5-(4-bromophenoxy)-
- 5-(4-bromophenoxy)-1,3-dihydro-2-benzofuran-1,3-dione
- 122590-15-2
-
- インチ: InChI=1S/C14H7BrO4/c15-8-1-3-9(4-2-8)18-10-5-6-11-12(7-10)14(17)19-13(11)16/h1-7H
- InChIKey: VCSUQPYEVUODJI-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)Br
計算された属性
- せいみつぶんしりょう: 317.95277g/mol
- どういたいしつりょう: 317.95277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 376
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
5-(4-Bromophenoxy)isobenzofuran-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM159746-1g |
5-(4-bromophenoxy)isobenzofuran-1,3-dione |
122590-15-2 | 95% | 1g |
$254 | 2023-02-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762552-1g |
5-(4-Bromophenoxy)isobenzofuran-1,3-dione |
122590-15-2 | 98% | 1g |
¥2247.00 | 2024-08-09 | |
Alichem | A019097312-1g |
5-(4-Bromophenoxy)isobenzofuran-1,3-dione |
122590-15-2 | 95% | 1g |
$400.00 | 2023-09-03 | |
Chemenu | CM159746-5g |
5-(4-bromophenoxy)isobenzofuran-1,3-dione |
122590-15-2 | 95% | 5g |
$704 | 2021-06-08 |
5-(4-Bromophenoxy)isobenzofuran-1,3-dione 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-(4-Bromophenoxy)isobenzofuran-1,3-dioneに関する追加情報
Comprehensive Overview of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione (CAS No. 122590-15-2)
5-(4-Bromophenoxy)isobenzofuran-1,3-dione (CAS No. 122590-15-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique isobenzofuran-1,3-dione core and 4-bromophenoxy substituent, exhibits versatile applications in drug development, polymer chemistry, and agrochemical formulations. Its molecular structure, C14H7BrO4, combines aromaticity with electrophilic reactivity, making it a valuable intermediate for synthesizing more complex molecules.
Recent studies highlight the growing demand for 5-(4-Bromophenoxy)isobenzofuran-1,3-dione in the development of small-molecule inhibitors and fluorescent probes. Researchers are particularly interested in its potential as a photoactive material for organic electronics, aligning with the global push toward sustainable energy solutions. The compound’s bromine moiety also facilitates cross-coupling reactions, a feature widely exploited in palladium-catalyzed synthetic pathways—a hot topic in modern organic chemistry.
One of the most frequently searched questions about this compound revolves around its synthetic routes and scalability. Industrial-scale production typically involves the condensation of 4-bromophenol with trimellitic anhydride, followed by purification via recrystallization. However, recent advancements in flow chemistry have enabled more efficient and greener synthesis methods, reducing waste and improving yields—a critical consideration for environmentally conscious manufacturers.
In the context of drug discovery, 5-(4-Bromophenoxy)isobenzofuran-1,3-dione serves as a precursor for biologically active derivatives. Its structural motif is found in compounds targeting kinase enzymes, which are implicated in cancer and inflammatory diseases. This aligns with the surge in interest around personalized medicine and targeted therapies, as evidenced by trending searches in biomedical databases.
From a materials science perspective, the compound’s rigid aromatic framework and electron-withdrawing properties make it suitable for designing high-performance polymers. These polymers are explored for applications in flexible electronics and optoelectronic devices, areas that dominate discussions in nanotechnology forums. Notably, its derivatives have been tested as electron transport layers in organic solar cells, contributing to the renewable energy sector’s innovation.
Quality control and analytical characterization of CAS No. 122590-15-2 are other hot topics among researchers. Techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and batch consistency. The compound’s UV-Vis absorption profile is also a subject of study, particularly for applications requiring light-harvesting capabilities.
In summary, 5-(4-Bromophenoxy)isobenzofuran-1,3-dione (CAS No. 122590-15-2) bridges multiple scientific disciplines, from medicinal chemistry to advanced materials. Its adaptability to emerging technologies and alignment with sustainability goals ensure its relevance in future research. As interest in green synthesis and functional materials grows, this compound is poised to remain a focal point in both academic and industrial settings.
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